molecular formula C30H46O8 B146818 Neriifolin CAS No. 466-07-9

Neriifolin

Katalognummer: B146818
CAS-Nummer: 466-07-9
Molekulargewicht: 534.7 g/mol
InChI-Schlüssel: VPUNMTHWNSJUOG-BAOINKAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neriifolin (CAS No. 466-07-9), also known as 17β-Neriifolin or digitoxigenin-thevetoside, is a cardiac glycoside derived from plants such as Cerbera manghas and Thevetia neriifolia . Its molecular formula is C₃₀H₄₆O₈, with a molecular weight of 534.68 g/mol. Structurally, it features a steroidal core linked to a sugar moiety (6-deoxy-3-O-methyl-β-L-glucopyranose), which enhances its bioavailability and target specificity .

Vorbereitungsmethoden

Extraction from Cerbera odollam Leaves

Ethanol-Based Extraction and Column Chromatography

Neriifolin is isolated from Cerbera odollam leaves via ethanol extraction. Fresh leaves are macerated in 70% ethanol, followed by solvent evaporation under reduced pressure to yield a crude extract . The residue undergoes sequential liquid-liquid partitioning with hexane, ethyl acetate, and water to concentrate the glycoside fraction. Final purification employs silica gel column chromatography with a gradient of chloroform-methanol (9:1 to 4:1), yielding this compound with >95% purity . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220 nm confirms structural integrity .

Key Parameters:

ParameterValue/Technique
Solvent SystemEthanol (70%), Chloroform-Methanol
Purity AssessmentHPLC, TLC (Rf = 0.42 in CHCl₃:MeOH)
Yield0.8–1.2% (w/w of dried leaves)

Enzymatic Hydrolysis of Thevetin from Thevetia neriifolia Seeds

Thevetinase-Mediated Hydrolysis

This compound is obtained via enzymatic hydrolysis of thevetin, a trioside present in Thevetia neriifolia seeds. Thevetinase, a native enzyme, catalyzes the cleavage of two glucose units from thevetin-A (C₄₂H₆₆O₁₉) to yield cerberoside (thevetin-B) and subsequently this compound . Fermentation of seeds at 37°C for 48 hours enhances enzymatic activity, achieving 85–90% conversion efficiency . Countercurrent distribution with carbon tetrachloride-ethyl acetate-methanol-water (3:1:2:2) separates this compound from byproducts .

Challenges in Large-Scale Production

Enzymatic hydrolysis is hindered by thevetin’s stereospecific sugar moieties, necessitating precise pH (6.5–7.0) and temperature control . Partial acetylation during fermentation generates side products like cerberin (2'-O-acetyl this compound), requiring additional purification steps .

Comparative Yields:

SubstrateProductYield (%)
Thevetin-ACerberoside62.3
CerberosideThis compound28.7

Methanol Extraction from Protea neriifolia Leaves

Continuous Soxhlet Extraction

Protea neriifolia leaves are subjected to continuous methanol extraction for 22 hours, yielding a crude extract rich in benzene-1,2,4-triol derivatives . The extract is fractionated via silica gel chromatography using benzene-ethyl acetate-methanol (4:1:1), isolating this compound as the 6-O-benzoyl-β-D-glucopyranoside of benzene-1,2,4-triol . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the glycosidic linkage at C-6 of glucose .

Structural Validation

Methylation of this compound with dimethyl sulfate in dimethylformamide produces 2,4-dimethoxyphenol, identified via benzoylation and NMR . Silylation-gas chromatography-mass spectrometry (GC-MS) verifies molecular composition (C₁₉H₂₄O₁₀) .

Derivatization and Pharmaceutical Formulation

Synthesis of this compound Ethers

This compound derivatives, such as monomethyl ethers, are synthesized by reacting this compound with dimethyl sulfate in toluene-dimethylformamide (1:1) containing barium hydroxide . The reaction proceeds at ambient temperature for 4 hours, followed by partitioning with chloroform-pyridine to remove byproducts . Final crystallization from chloroform-ether yields this compound monomethyl ether (melting point: 194–198°C) .

Parenteral Formulations

For clinical use, this compound is formulated as an injectable solution by dissolving 1 mg/mL in isotonic saline containing 5% dextrose . Solid dispersions with lactose or cornstarch (1:50 ratio) enhance stability for tablet production .

Analytical and Quality Control Methods

MALDI-TOF Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS identifies this compound-protein adducts in SKOV-3 ovarian cancer cells, confirming binding to heat shock proteins (HSP70, HSP90) .

Analyse Chemischer Reaktionen

Structural Features of Neriifolin

This compound (C30H46O8C_{30}H_{46}O_8) comprises a steroidal aglycone core linked to a sugar moiety. Key functional groups include:

Property Value
Molecular FormulaC30H46O8C_{30}H_{46}O_8
Molecular Weight534.7 g/mol
Key Functional GroupsLactone ring, hydroxyl groups, methoxy group, glycosidic bond
StereochemistryMultiple chiral centers (e.g., 3S, 5R, 8R)

The compound’s structure includes a 17α-linked sugar unit (6-deoxy-3-O-methyl-α-L-glucopyranose) and a 14-hydroxyl group on the steroid nucleus, critical for its biological activity .

Na+/K+-ATPase Inhibition

This compound binds to the extracellular α-subunit of Na+/K+-ATPase, a membrane-bound enzyme. This interaction involves:

  • Competitive displacement of endogenous cardiac glycosides (e.g., ouabain) at the binding site.

  • Conformational changes in the enzyme’s tertiary structure, inhibiting ion transport and increasing intracellular calcium levels .

Hydrolysis Reactions

The glycosidic bond in this compound is susceptible to acid- or enzyme-catalyzed hydrolysis :

  • Acidic conditions : Cleavage of the sugar moiety (6-deoxy-3-O-methylglucose) yields the aglycone (neriifogenin) and free sugar.

  • Enzymatic hydrolysis : β-glucosidases in mammalian tissues or microbial enzymes can release the aglycone, altering bioavailability .

Reaction Example :

This compound+H2OH+ or enzymeNeriifogenin+6 deoxy 3 O methylglucose\text{this compound}+H_2O\xrightarrow{\text{H}^+\text{ or enzyme}}\text{Neriifogenin}+\text{6 deoxy 3 O methylglucose}

Thermal and Photolytic Degradation

This compound’s lactone ring undergoes ring-opening reactions under prolonged exposure to:

  • Heat : Decarboxylation or oxidation at the lactone carbonyl group.

  • UV light : Photoisomerization or cleavage of the furan-5-one moiety .

Oxidative Reactions

The steroid nucleus’s hydroxyl groups are prone to oxidation , forming ketones or epoxides in the presence of reactive oxygen species (ROS).

Pharmacological Reactivity

In ischemic stroke models, this compound demonstrates delayed neuroprotection (therapeutic window >6 hours) by:

  • Modulating ROS pathways : Scavenging free radicals via hydroxyl groups.

  • Inhibiting apoptotic cascades : Interaction with mitochondrial permeability transition pores .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Neriifolin has been identified as a potent neuroprotective agent, particularly in models of ischemic stroke. Research indicates that it exerts its effects primarily through inhibition of the Na+^+/K+^+-ATPase enzyme, which plays a critical role in maintaining cellular ion balance and excitability.

Case Studies: Neuroprotection in Ischemic Models

  • Study 1 : In a study utilizing neonatal models of hypoxia/ischemia, this compound demonstrated significant neuroprotective effects. The compound was tested in whole-animal models and showed favorable outcomes in reducing neuronal cell death during ischemic events .
  • Study 2 : An ex vivo model using transgenic mice confirmed the dose-dependent neuroprotection offered by this compound against cortical pyramidal neuron degeneration. This model highlighted the compound's potential for therapeutic use in ischemic stroke scenarios .

Data Table: Neuroprotective Efficacy of this compound

Model TypeDose (μM)Observed EffectReference
Neonatal Hypoxia-Ischemia0.01Significant neuroprotection
Transgenic Brain Slice ModelVariesDose-dependent neuronal survival

Anticancer Activity

This compound has also been explored for its anticancer properties, particularly against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation effectively.

Case Studies: Anticancer Effects

  • Study 1 : The anticancer efficacy of 17βH-neriifolin was evaluated against SKOV-3 ovarian cancer cells. Results indicated an IC50_{50} value of 0.01 μM, demonstrating a potent cytotoxic effect compared to paclitaxel .
  • Study 2 : Further investigations revealed that this compound induced apoptosis through mechanisms involving specific proteins such as vimentin and pyruvate kinase, which are known to play roles in cellular stress responses .

Data Table: Anticancer Efficacy of this compound

Cancer Cell LineIC50_{50} (μM)Mechanism of ActionReference
SKOV-3 (Ovarian)0.01Induction of apoptosis
MCF-7 (Breast)Not specifiedAnti-proliferative effects
HT-29 (Colorectal)Not specifiedInduction of oxidative DNA damage

Ethnomedicinal Use

This compound has historical significance in traditional medicine, particularly within regions where Cerbera odollam is prevalent. It is utilized for its cardiotonic effects and as a potential treatment for various ailments.

Ethnomedicinal Insights

A survey conducted among traditional healers indicated that this compound is often used to manage cardiovascular conditions due to its ability to enhance cardiac contractility while also being recognized for its toxic properties at higher doses . This dual nature necessitates careful consideration in therapeutic contexts.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Properties

  • Mechanism : Neriifolin inhibits Na⁺/K⁺-ATPase , disrupting ion gradients and inducing intracellular calcium overload, leading to apoptosis and cell cycle arrest . It also targets Beclin1 , modulating autophagy by suppressing LC3-associated phagosome formation .
  • Anticancer Activity: Demonstrates efficacy against estrogen receptor-positive breast cancer (MCF-7) (IC₅₀ = 7.12–13.14 μM) and hepatocellular carcinoma (HepG2) via apoptosis induction .
  • Cardiotonic Effects : Exhibits higher potency than digoxin and digitoxin but lower than g-strophanthin in enhancing myocardial contractility .

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Source Molecular Formula Key Targets IC₅₀ (MCF-7) Key Applications
This compound Thevetia neriifolia C₃₀H₄₆O₈ Na⁺/K⁺-ATPase, Beclin1 7.12–13.14 μM Breast cancer, HepG2, EAE
Gitoxin Digitalis purpurea C₄₁H₆₄O₁₄ Na⁺/K⁺-ATPase N/A Cardiotonic, digoxin antidote
Strophanthidin Strophanthus gratus C₂₃H₃₂O₆ Na⁺/K⁺-ATPase (biphasic) N/A Cardiac research
Thevetin A/B Thevetia neriifolia C₄₂H₆₆O₁₈/C₄₂H₆₆O₁₉ Na⁺/K⁺-ATPase N/A Cardiotoxic, food fraud marker
E-Nerolidol Zephyranthes candida C₁₅H₂₆O β-Hexosaminidase N/A Flavoring, antifungal

Pharmacological and Cytotoxicity Profiles

Table 2: Cytotoxicity and Selectivity in Cancer Models

Compound MCF-7 (ER+) IC₅₀ (μM) MDA-MB-231 (TNBC) IC₅₀ (μM) Selectivity Ratio (ER+/TNBC)
This compound 7.12–13.14 >20 >2.8
Doxorubicin 1.59–2.13 1.45–2.01 ~1.1
Neritaloside N/A N/A N/A
  • Selectivity: this compound shows preferential cytotoxicity toward ER+ breast cancer cells, unlike doxorubicin, which is non-selective .
  • Neurodegenerative Applications : this compound outperforms digitoxin and digoxin in CNS penetration, making it a candidate for traumatic brain injury and Huntington’s disease .

Pharmacokinetic and Metabolic Differences

Table 3: Pharmacokinetic Parameters

Compound Bioavailability Half-Life (T₁/₂β) Major Excretion Route BBB Penetration
This compound 97.6% 5 days Bile/Feces (70%) Yes
Digitoxin 90–100% 7 days Hepatic Moderate
Digoxin 60–80% 36 hours Renal No
  • Metabolism : this compound is extensively metabolized into water-soluble derivatives, with <5% excreted unchanged .
  • Toxicity : this compound’s LD₅₀ in cats (0.15 mg/kg) is lower than thevetin A/B, which cause severe cardiotoxicity .

Biologische Aktivität

Neriifolin, a cardiac glycoside derived from the plant Thevetia peruviana, has garnered attention for its diverse biological activities, particularly in cancer treatment and neuroprotection. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological effects primarily through:

  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including prostate, breast, colorectal, and ovarian cancers. The mechanism involves the activation of endoplasmic reticulum stress (ERS), which leads to increased DNA damage and apoptosis through the CHOP-C/EBP-α signaling axis .
  • Neuroprotective Effects : this compound has demonstrated significant neuroprotective properties in models of ischemic stroke. It acts on the Na+/K+-ATPase pump, enhancing neuronal survival following oxygen-glucose deprivation (OGD) in vitro and reducing infarct size in vivo in rodent models .

Anti-Cancer Activity

A recent study highlighted this compound's ability to suppress prostate cancer cell malignancy by increasing DNA damage and apoptosis. Transcriptome analysis revealed that this compound significantly induced double-strand breaks (DSBs) and inhibited DSB repair mechanisms . The following table summarizes its anti-cancer activities across different cell lines:

Cancer Type IC50 (µg/mL) Mechanism
Prostate1.91 ± 0.76Induces apoptosis via ERS
Breast5.78 ± 2.12Inhibits proliferation
Colorectal6.30 ± 4.45Induces DNA damage
Ovarian12.04 ± 3.43Triggers apoptotic pathways

Neuroprotective Activity

This compound's neuroprotective effects were confirmed in various experimental models:

  • In vitro Studies : this compound exhibited dose-dependent neuroprotection in cortical neurons subjected to OGD, with significant neuronal survival observed even with delayed administration .
  • In vivo Studies : In rodent models of ischemic stroke, administration of this compound resulted in a significant reduction in cerebral infarct size, demonstrating its potential as a therapeutic agent for stroke management .

Case Studies

  • Case of Cardiac Glycoside Toxicity : A case study reported a patient who ingested Cerbera odollam seeds containing this compound, leading to lethal glycoside toxicity. Despite initial stability, the patient developed severe hyperkalemia and arrhythmias, highlighting the potential risks associated with this compound ingestion .
  • Neuroprotection in Stroke Models : In a study involving neonatal rats subjected to hypoxia-ischemia, this compound was administered post-injury and resulted in improved outcomes compared to control groups. This suggests that this compound could be beneficial for delayed intervention in stroke patients .

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism through which Neriifolin exerts its anticancer effects?

this compound inhibits Na+/K+-ATPase activity, disrupting ion homeostasis and triggering intracellular Ca²⁺ overload, which activates apoptosis via mitochondrial pathways . Additionally, it suppresses HOXA9-dependent gene expression in acute myeloid leukemia cells and induces G2/M cell cycle arrest in HepG2 liver cancer cells by modulating cyclin-dependent kinases (CDKs) and caspase-3/9 activation . Methodologically, researchers should validate these mechanisms using:

  • Na+/K+-ATPase activity assays (e.g., ouabain-sensitive ATP hydrolysis measurements).
  • Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide).
  • qRT-PCR/Western blot to assess HOXA9, CDKs, and apoptotic markers .

Q. Which experimental cell lines are most appropriate for studying this compound’s cytotoxic effects?

Commonly used models include:

  • HepG2 (hepatocellular carcinoma): For studying cell cycle arrest and apoptosis via p53/p21 pathways .
  • THP-1 (acute myeloid leukemia): To investigate HOXA9 suppression and caspase-dependent apoptosis .
  • Primary neuronal cultures : For neurotoxicity assessments due to this compound’s CNS penetration .
    Key considerations:
  • Select cell lines with endogenous Na+/K+-ATPase α-subunit isoforms sensitive to cardiac glycosides.
  • Validate baseline ion flux profiles using fluorescent dyes (e.g., Fluo-4 for Ca²⁺) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 220 nm) and a mobile phase of acetonitrile/water (70:30 v/v) for purity assessments (95–99%) .
  • LC-MS/MS : For trace-level quantification in plasma or tissue, employing MRM transitions (m/z 534.68 → 373.2) .
  • Dose-response validation : Compare with structurally similar cardiac glycosides (e.g., Gitoxin, Strophanthidin) to assess specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s biphasic effects on Na+/K+-ATPase activity?

Contradictory data may arise due to:

  • Concentration-dependent effects : Low doses (nmol/L) may enhance ATPase activity via allosteric modulation, while higher doses (μmol/L) inhibit it .
  • Isoform specificity : Differential effects on α1 (ubiquitous) vs. α3 (neuronal) ATPase subunits.
    Methodological solutions :
  • Use isoform-specific siRNA knockdown models to isolate target effects.
  • Employ patch-clamp electrophysiology to measure real-time ion flux changes .

Q. What strategies optimize in vivo models for studying this compound’s neuroprotective vs. neurotoxic effects?

  • Experimental autoimmune encephalomyelitis (EAE) models : To assess this compound’s suppression of LC3-associated phagocytosis in neuroinflammation .
  • Dose-ranging studies : Start with 0.1–1 mg/kg (IP) in rodents, monitoring CNS penetration via cerebrospinal fluid (CSF) sampling.
  • Behavioral endpoints : Combine rotarod tests (motor function) with histopathology (Beclin1/LC3-II immunohistochemistry) .

Q. How should researchers address discrepancies in this compound’s IC₅₀ values across cancer types?

Variability may stem from:

  • Cell line heterogeneity : Differences in ATPase expression or drug efflux pumps (e.g., P-glycoprotein).
  • Assay conditions : Serum-free vs. serum-containing media alter drug bioavailability.
    Recommendations :
  • Normalize IC₅₀ values to ATPase activity baselines in each cell line.
  • Perform combinatorial screens with P-gp inhibitors (e.g., verapamil) to assess resistance mechanisms .

Q. What multi-omics approaches can elucidate this compound’s off-target effects?

  • Transcriptomics : RNA-seq to identify HOXA9-independent pathways (e.g., Wnt/β-catenin).
  • Proteomics : SILAC labeling to quantify changes in autophagy regulators (Beclin1, ATG5) .
  • Metabolomics : NMR-based profiling of ATP/ADP ratios and mitochondrial TCA cycle intermediates .

Q. Data Analysis and Reporting Guidelines

  • Contradiction analysis : Apply the "principal contradiction" framework to distinguish dominant mechanisms (e.g., apoptosis vs. autophagy) using dose/time-course experiments .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (Cohen’s d) for translational relevance .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo) .

Eigenschaften

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNMTHWNSJUOG-BAOINKAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881390
Record name Neriifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-07-9
Record name Neriifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neriifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neriifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERIIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Neriifolin
Neriifolin
Neriifolin
Neriifolin
Neriifolin
Neriifolin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.